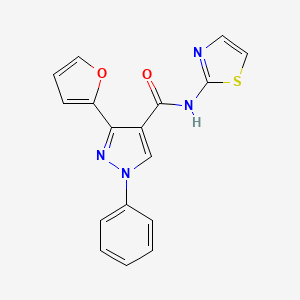
2-(4-fluorophenoxy)-1-(5,6,7,8-tetrahydro-2-naphthalenyl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-fluorophenoxy)-1-(5,6,7,8-tetrahydro-2-naphthalenyl)ethanone, also known as FTY720 or fingolimod, is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. FTY720 has been shown to have immunomodulatory effects, making it a promising candidate for the treatment of various autoimmune diseases.
Mécanisme D'action
2-(4-fluorophenoxy)-1-(5,6,7,8-tetrahydro-2-naphthalenyl)ethanone exerts its immunomodulatory effects by binding to sphingosine-1-phosphate (S1P) receptors on immune cells, which prevents the egress of lymphocytes from lymphoid tissues into peripheral blood. This leads to a reduction in the number of circulating lymphocytes, which in turn reduces the inflammatory response. This compound also has additional effects on immune cells, including the induction of apoptosis in certain lymphocyte populations and the modulation of cytokine production.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects, including the reduction of circulating lymphocytes, the modulation of cytokine production, and the induction of apoptosis in certain lymphocyte populations. This compound has also been shown to have effects on other cell types, including endothelial cells and astrocytes. These effects are thought to contribute to the therapeutic efficacy of this compound in various autoimmune diseases.
Avantages Et Limitations Des Expériences En Laboratoire
2-(4-fluorophenoxy)-1-(5,6,7,8-tetrahydro-2-naphthalenyl)ethanone has a number of advantages for use in lab experiments, including its well-characterized mechanism of action, its ability to modulate immune responses, and its potential therapeutic applications in various autoimmune diseases. However, there are also limitations to the use of this compound in lab experiments, including its potential toxicity and the need for careful dosing and monitoring.
Orientations Futures
There are a number of future directions for research on 2-(4-fluorophenoxy)-1-(5,6,7,8-tetrahydro-2-naphthalenyl)ethanone, including the development of new synthetic methods for this compound and related compounds, the investigation of the molecular mechanisms underlying this compound's immunomodulatory effects, and the exploration of new therapeutic applications for this compound in various autoimmune diseases. Additionally, there is a need for further studies on the safety and toxicity of this compound, particularly with regard to long-term use and potential side effects.
Méthodes De Synthèse
2-(4-fluorophenoxy)-1-(5,6,7,8-tetrahydro-2-naphthalenyl)ethanone is synthesized through a multistep process that involves the reaction of 2-bromoethyl-4-fluorophenyl ether with 5,6,7,8-tetrahydro-2-naphthol, followed by the reaction with phosphoryl chloride and then with 2-amino-2-methylpropanol. The final product is obtained through a purification process that involves recrystallization and column chromatography.
Applications De Recherche Scientifique
2-(4-fluorophenoxy)-1-(5,6,7,8-tetrahydro-2-naphthalenyl)ethanone has been extensively studied for its potential therapeutic applications in various autoimmune diseases, including multiple sclerosis, psoriasis, rheumatoid arthritis, and inflammatory bowel disease. In multiple sclerosis, this compound has been shown to reduce the number of relapses and delay disease progression. In psoriasis, this compound has been shown to reduce inflammation and improve skin lesions. In rheumatoid arthritis, this compound has been shown to reduce joint inflammation and bone erosion. In inflammatory bowel disease, this compound has been shown to reduce inflammation and improve gut function.
Propriétés
IUPAC Name |
2-(4-fluorophenoxy)-1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17FO2/c19-16-7-9-17(10-8-16)21-12-18(20)15-6-5-13-3-1-2-4-14(13)11-15/h5-11H,1-4,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEMUGGJZSMRSPB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C=CC(=C2)C(=O)COC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17FO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]-2-furaldehyde](/img/structure/B5888295.png)



![2-(4-methylphenyl)-1-[(4-methylphenyl)sulfonyl]pyrrolidine](/img/structure/B5888329.png)
![4-[1-cyano-2-(2-ethoxyphenyl)vinyl]benzonitrile](/img/structure/B5888335.png)
![4-(4-methoxyphenyl)-N-[2-(4-morpholinyl)ethyl]tetrahydro-2H-pyran-4-carboxamide](/img/structure/B5888338.png)

![N'-[(5-methyl-2-thienyl)methylene]-1-benzothiophene-3-carbohydrazide](/img/structure/B5888342.png)


![N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]cyclopropanecarboxamide](/img/structure/B5888365.png)